1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one
Description
This compound features a fused triazolo[4,5-d]pyrimidine core substituted with a 3-methyl group at the triazole ring and a piperazine moiety at position 5. The piperazine is further linked to a 4-phenylbutan-1-one group, introducing a ketone functional group and an aromatic phenyl ring. The compound’s synthesis likely involves multi-step heterocyclic condensation and piperazine coupling, methods analogous to those described for pyrazolotriazolopyrimidine derivatives .
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24-18-17(22-23-24)19(21-14-20-18)26-12-10-25(11-13-26)16(27)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTZQOCQNZAOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This inhibition prevents the proliferation and spread of cancer cells by targeting specific proteins. The compound shows potent anticancer activity, with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 times the potency of the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM).
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell survival, growth, and differentiation. By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of cancer cell proliferation and spread.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related heterocyclic systems documented in the literature. Below is a comparative analysis:
Structural Analogues with Triazolopyrimidine Cores
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives () :
These derivatives share a fused triazole-pyrimidine core but differ in substitution patterns and ring connectivity. For instance, compound 7 in isomerizes under specific conditions to form pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the sensitivity of triazolopyrimidine systems to reaction environments. In contrast, the target compound’s 3-methyl group and piperazine linkage may confer greater stability, reducing isomerization risks .- Pyrimido[4,5-d]pyrimidinone Derivatives (): Compound 3c in contains a pyrimido[4,5-d]pyrimidinone core with a methoxy-phenyl-piperazinyl side chain. While the core differs, the use of piperazine as a linker mirrors the target compound’s design.
Piperazine-Containing Derivatives ()
- 7-(Piperazin-1-yl) Substituted Pyrazino[1,2-a]pyrimidin-4-ones (): Patent applications describe derivatives with piperazine or substituted piperazine groups (e.g., 4-methylpiperazin-1-yl) attached to pyrazinopyrimidinone cores. These compounds emphasize the role of piperazine in modulating solubility and target engagement. The target compound’s 4-phenylbutan-1-one group introduces a bulky aromatic ketone, which may sterically hinder binding compared to smaller substituents like methyl or ethyl groups .
- Triazolo[4,3-a]pyridin-3(2H)-one Impurities (): Pharmaceutical impurities such as Imp. B(BP) feature a triazolo-pyridine core with a 4-phenylpiperazinylpropyl chain. Though the core differs (pyridine vs. pyrimidine), both compounds utilize piperazine as a spacer. The target’s phenylbutanone group likely increases metabolic stability compared to the propyl-linked impurity .
Functional Group Analysis
- Ketone vs. Amine Substituents: The 4-phenylbutan-1-one group in the target compound contrasts with amine-terminated chains in analogues like those in and .
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Implications
- Structural Stability: The 3-methyl group on the triazole ring in the target compound may reduce susceptibility to metabolic degradation compared to non-methylated analogues .
- Piperazine Role: Piperazine enhances solubility and serves as a flexible linker, a feature shared with patented derivatives in . However, steric effects from the phenylbutanone group could limit binding pocket accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
